(E)-1-(4-methoxyphenyl)-N-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine
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Overview
Description
4-METHOXYBENZALDEHYDE O1-{[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYBENZALDEHYDE O1-{[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the methoxybenzaldehyde and oxime groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-METHOXYBENZALDEHYDE O1-{[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding aldehydes or acids, while reduction can produce amines.
Scientific Research Applications
4-METHOXYBENZALDEHYDE O1-{[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXYBENZALDEHYDE O1-{[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A simpler compound with similar functional groups.
4-Benzyloxy-3-methoxybenzaldehyde: Shares structural similarities and is used in similar applications.
Uniqueness
4-METHOXYBENZALDEHYDE O1-{[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H24N6O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-[[10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]methanimine |
InChI |
InChI=1S/C25H24N6O3/c1-16-17(2)31(19-6-5-7-21(12-19)33-4)24-23(16)25-28-22(29-30(25)15-26-24)14-34-27-13-18-8-10-20(32-3)11-9-18/h5-13,15H,14H2,1-4H3/b27-13+ |
InChI Key |
HXYBUAFXBYHCIS-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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